PACAP (1-38), human, ovine, rat TFA
Description
PACAP (1-38), human, ovine, rat TFA is a 38-amino acid neuropeptide belonging to the vasoactive intestinal peptide (VIP)-secretin-glucagon superfamily . First isolated from ovine hypothalamic extracts, it stimulates adenylate cyclase activity in rat anterior pituitary cells, leading to cAMP production . The peptide exists in two bioactive forms: PACAP-38 (full-length) and PACAP-27 (N-terminal 27 residues), with PACAP-38 being the dominant isoform in most tissues . Its sequence is highly conserved across mammals, underscoring its critical roles in neuroprotection, metabolism, and endocrine regulation .
PACAP (1-38) binds to three G protein-coupled receptors:
- PAC1: High affinity for PACAP (IC50 = 4 nM) and low affinity for VIP .
- VPAC1/VPAC2: Bind PACAP and VIP with similar affinities (IC50 = 1–2 nM) .
The peptide exhibits pleiotropic effects, including neurotrophic support, immune modulation, and regulation of glucose metabolism . Its trifluoroacetate (TFA) salt form enhances solubility and stability for experimental use .
Properties
Molecular Formula |
C₂₀₃H₃₃₁N₆₃O₅₃S.C₂HF₃O₂ |
|---|---|
Molecular Weight |
4648.28 |
sequence |
One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Synonym |
Pituitary Adenylate Cyclase Activating Polypeptide 38 (TFA) |
Origin of Product |
United States |
Scientific Research Applications
Applications in Neuroscience
Neuroprotection and Neurodegenerative Disorders
PACAP (1-38) has demonstrated significant neuroprotective effects, particularly against apoptosis in neuronal cells. Studies have shown that it enhances the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation . Its anti-apoptotic properties make it a candidate for therapeutic strategies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Regulation of Neurotrophic Factors
Research indicates that PACAP (1-38) plays a role in the expression of brain-derived neurotrophic factor (BDNF), which supports the survival of existing neurons and encourages the growth of new neurons and synapses. This interaction suggests that PACAP may facilitate recovery from neural injuries or degenerative conditions by promoting neuronal health .
Cardiovascular Applications
Cardioprotection
PACAP (1-38) has been extensively studied for its cardioprotective effects, particularly in models of heart failure and myocardial infarction. It has been shown to reduce myocardial fibrosis and improve cardiac function by mitigating oxidative stress-induced apoptosis in cardiomyocytes . In clinical settings, elevated levels of PACAP-38 have been observed in patients with ST-segment elevation myocardial infarction, suggesting its potential as a biomarker for cardiac events .
Mechanisms of Action
The cardioprotective effects of PACAP are mediated through various signaling pathways, including activation of the cAMP/protein kinase A pathway, which is crucial for cellular survival during ischemic events. Additionally, PACAP's role in modulating inflammation further supports its therapeutic potential in cardiovascular diseases .
Developmental Biology
Role in Retinal Development
Recent studies have highlighted the significance of PACAP (1-38) in retinal development. It regulates key morphogens involved in retinal cell differentiation and survival. Experimental models have shown that PACAP influences the expression of critical factors such as Fgf1 and Bmp4, indicating its role as a mitogen for retinal progenitor cells . This suggests potential applications in treating retinal degenerative diseases.
Summary Table of Applications
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Neuroscience | Enhances NMDA receptor function; promotes BDNF expression | Neuroprotection; treatment for neurodegenerative disorders |
| Cardiovascular Research | Reduces myocardial fibrosis; enhances cardiac function post-infarction | Biomarker for heart conditions; cardioprotective therapies |
| Developmental Biology | Regulates retinal morphogens; promotes differentiation of retinal progenitor cells | Potential treatments for retinal diseases |
Case Studies
Case Study 1: PACAP in Heart Failure
A study conducted on patients with heart failure indicated that elevated plasma levels of PACAP-38 correlated with other heart failure markers like NT-proBNP, suggesting its utility as a prognostic indicator .
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, administration of PACAP (1-38) resulted in improved cognitive functions and reduced neuronal loss, supporting its potential use in clinical settings for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Research Implications and Contradictions
- Species-Specific Effects : PACAP (1-38) relaxes rat ileum but contracts guinea pig ileum via acetylcholine release, highlighting model-dependent outcomes .
- Therapeutic Potential: PACAP-38’s neuroprotective effects are superior to VIP in Parkinson’s models , but its short half-life (due to DPP4 degradation) limits clinical use .
- Receptor Complexity : VPAC1/2 receptors mediate overlapping functions with VIP, complicating PACAP-specific pathway analysis .
Preparation Methods
Synthetic Preparation of PACAP (1-38) TFA
PACAP (1-38) is typically prepared via solid-phase peptide synthesis (SPPS), a well-established method for assembling peptides with high fidelity. The key steps include:
Stepwise Assembly: Using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, amino acids are sequentially coupled on a resin support starting from the C-terminus to the N-terminus to form the linear peptide chain of 38 residues.
Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail containing trifluoroacetic acid (TFA). This step simultaneously generates the trifluoroacetate salt form of the peptide.
Purification: The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%). The TFA counterion remains associated with the peptide, stabilizing it in salt form.
Characterization: Purity and identity are confirmed by analytical HPLC and mass spectrometry.
This method ensures a homogeneous product suitable for biological assays and receptor binding studies.
Stock Solution Preparation and Solubilization
PACAP (1-38) TFA salt is supplied as a lyophilized powder requiring reconstitution prior to use. The preparation of stock solutions involves:
Solvent Selection: PACAP (1-38) TFA is soluble in water and aqueous buffers. For improved solubility or certain experimental conditions, solvents such as dimethyl sulfoxide (DMSO) may be used initially to prepare a master stock.
Concentration and Volume: Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM depending on experimental needs.
Dilution Protocol: Precise volumes of solvent are added to the lyophilized peptide to achieve the desired molarity. For example, to prepare a 1 mM solution from 1 mg of PACAP (1-38), approximately 0.2205 mL of solvent is used (based on molecular weight and purity).
Stepwise Solvent Addition for In Vivo Formulations: When preparing formulations for in vivo administration, a stepwise addition of solvents is recommended to maintain peptide solubility and clarity. A typical protocol involves dissolving the peptide in DMSO, followed by sequential additions of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step with vortexing or mild heating if necessary.
Formulation Considerations
Trifluoroacetate Salt Stability: The TFA salt form confers stability and solubility advantages but requires careful handling to avoid peptide degradation.
Co-solvent Use: Use of co-solvents such as PEG300 and Tween 80 enhances solubility and bioavailability in in vivo formulations.
Physical Aids: Vortexing, ultrasound, or gentle heating can assist in achieving a clear, homogeneous solution.
Storage: Stock solutions are typically aliquoted and stored at -20°C or below to preserve peptide integrity.
Research Findings Related to Preparation and Delivery
Recent research has focused on improving PACAP delivery across physiological barriers, such as the blood–brain barrier (BBB), which is critical for neuroprotective applications:
Nanodelivery Systems: Functionalized liposomes incorporating PACAP (1-38) have been developed to enhance transport through dynamic in vitro BBB models. These liposomes are prepared by encapsulating PACAP in lipid bilayers functionalized with viral fusion peptides to facilitate crossing the BBB under flow conditions mimicking physiological shear stress.
Dynamic In Vitro Models: The use of millifluidic bioreactors with continuous laminar flow allows for more physiologically relevant testing of PACAP formulations. This system supports endothelial cell culture on porous membranes and 3D spheroids of neuronal cells to evaluate peptide passage and bioavailability.
Data Table: Stock Solution Preparation of PACAP (1-38) TFA Salt
| Peptide Amount | Desired Concentration | Volume of Solvent to Add (mL) |
|---|---|---|
| 1 mg | 1 mM | 0.2205 |
| 5 mg | 1 mM | 1.1027 |
| 10 mg | 1 mM | 2.2054 |
| 1 mg | 5 mM | 0.0441 |
| 5 mg | 5 mM | 0.2205 |
| 10 mg | 5 mM | 0.4411 |
| 1 mg | 10 mM | 0.0221 |
| 5 mg | 10 mM | 0.1103 |
| 10 mg | 10 mM | 0.2205 |
Note: Volumes calculated based on molecular weight and purity for precise molarity.
Q & A
Q. What are the structural characteristics of PACAP (1-38), and how do they influence receptor binding specificity?
PACAP (1-38) is a 38-amino acid neuropeptide with high sequence conservation across species (68% homology to VIP). Its N-terminal region (residues 1–27) is critical for PAC1 receptor activation, while the full-length peptide (1–38) enhances stability and receptor binding affinity. Structural studies show that truncations (e.g., PACAP 6–38) act as competitive antagonists by blocking the receptor's ligand-binding domain . Researchers should use circular dichroism or NMR to confirm secondary structures (e.g., α-helical regions) and correlate these with functional assays like cAMP stimulation.
Q. How does PACAP (1-38) interact with its receptors (PAC1, VPAC1, VPAC2), and what experimental methods validate these interactions?
PACAP (1-38) binds PAC1 with the highest affinity (IC50 = 1–4 nM), followed by VPAC2 (1–5 nM) and VPAC1 (2–5 nM) . Competitive binding assays using radiolabeled PACAP (e.g., ¹²⁵I-PACAP) in transfected CHO or SH-SY5Y cells are standard. Dose-response curves for cAMP accumulation (via ELISA or FRET-based biosensors) confirm functional activity, with EC50 values typically <10 nM for PAC1 . Note species-specific differences: rat PAC1 has higher sensitivity than human VPAC2 .
Q. What in vitro models are appropriate for studying PACAP (1-38)-induced neuroprotection or hormone secretion?
Primary neuronal cultures (e.g., rat mesencephalic neurons) are used to assess neuroprotection via TH+ neuron survival and dopamine uptake . For hormone release (e.g., insulin, glucagon), isolated pancreatic islets or perfused pancreas models in dogs/pigs are effective. PACAP (1-38) at 10⁻⁹–10⁻⁸ M stimulates insulin secretion, while higher doses (10⁻⁷ M) inhibit gastrin via somatostatin-mediated pathways . Include controls with PACAP antagonists (e.g., PACAP 6–38) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50/EC50 values for PACAP (1-38) across studies?
Discrepancies arise from assay conditions (e.g., cell lines, receptor splice variants, or cAMP measurement techniques). For example:
- PAC1 IC50 ranges from 1.1 nM (CHO cells) to 4 nM (SH-SY5Y cells) due to differences in G-protein coupling .
- EC50 for cAMP varies with assay duration (acute vs. prolonged stimulation) . Standardize protocols using reference ligands (e.g., VIP for VPAC1/2 validation) and validate receptor expression via qPCR or immunoblotting .
Q. What strategies optimize in vivo delivery of PACAP (1-38) for studying retinal or CNS effects?
For retinal ischemia models, PACAP (1-38) dissolved in benzalkonium chloride-containing eye drops (10⁻⁶ M) achieves neuroprotection in bilateral carotid artery occlusion (BCCAO) models . In CNS studies, intracerebroventricular (ICV) infusion (1–10 nmol/kg) or nanoparticle-encapsulated PACAP improves blood-brain barrier penetration . Monitor pharmacokinetics using HPLC-MS to confirm stability and bioavailability .
Q. How do post-translational modifications (e.g., C-terminal amidation) affect PACAP (1-38) activity?
C-terminal amidation is dispensable for PAC1 activation but enhances peptide stability in vivo. Non-amidated PACAP (1-38) retains full efficacy in cAMP assays (EC50 ~7 nM) but degrades faster in plasma . Use Edman degradation or MALDI-TOF to verify amidation status in synthesized batches .
Methodological Considerations
Q. What functional assays differentiate PACAP (1-38) activity from its fragments (e.g., PACAP 1–27)?
- cAMP Assays : PACAP (1–38) has a 10-fold lower EC50 (~7 nM) than PACAP (1–27) (~70 nM) in pituitary cells .
- Smooth Muscle Relaxation : PACAP (1–38) relaxes tracheal smooth muscle at 10⁻⁸ M, while PACAP (1–27) requires higher concentrations (>10⁻⁷ M) .
- Antagonist Screening : Pre-incubate tissues with PACAP (6–38) (30–600 nM) to block PAC1/VPAC receptors before PACAP (1–38) application .
Q. How should researchers address species-specific responses in PACAP (1-38) studies?
- Receptor Transfection : Express human/rat PAC1 in null cells (e.g., HEK293) to isolate species-dependent signaling .
- Cross-Species Comparisons : Ovine PACAP (1–38) has identical activity to human in PAC1 assays but differs in VPAC2 affinity (e.g., rat VPAC2 IC50 = 5 nM vs. human VPAC2 = 1 nM) .
Data Interpretation and Validation
Q. What controls are essential for validating PACAP (1-38)-mediated neuroprotection?
Q. How can researchers reconcile conflicting reports on PACAP (1-38)’s role in gastric secretion?
PACAP (1–38) stimulates somatostatin (inhibiting gastrin) at ≥10⁻⁸ M but directly increases gastric acid secretion at lower doses. Use perfused stomach models with pH electrodes and ELISA for gastrin/somatostatin to capture dose-dependent duality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
